

Discovery and history of nicotinic acid esters

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

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An In-depth Technical Guide on the Discovery and History of Nicotinic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, also known as niacin or vitamin B3, has a rich history, from its initial synthesis in the 19th century to its identification as the pellagra-preventive factor and its later discovery as a potent lipid-modifying agent. The derivatization of its carboxyl group to form nicotinic acid esters has been a key strategy to modulate its physicochemical properties, enhance its delivery, and explore its therapeutic potential. These esters, particularly topical vasodilators like methyl nicotinate, have found applications in medicine and pharmacology. This technical guide provides a comprehensive overview of the historical milestones, key discoveries, experimental methodologies, and mechanisms of action related to nicotinic acid and its esters. It is intended to serve as a detailed resource for professionals in the fields of chemistry, pharmacology, and drug development.

Historical Overview and Discovery

The journey of nicotinic acid and its derivatives is intertwined with the history of vitamin deficiencies and cardiovascular pharmacology.

- 1867: Nicotinic acid was first synthesized by the oxidative degradation of nicotine, the alkaloid from tobacco plants. This origin is reflected in its name. For decades, it remained a laboratory chemical with no known biological significance.

- Early 1900s: The disease pellagra, characterized by dermatitis, diarrhea, and dementia, was rampant, particularly in regions where maize was a dietary staple. In 1915, Dr. Joseph Goldberger conducted experiments demonstrating that pellagra was caused by a dietary deficiency.
- 1937: American biochemist Conrad Arnold Elvehjem isolated the "pellagra-preventing factor" from liver extracts and identified it as nicotinic acid. This discovery led to the fortification of grain products, drastically reducing the prevalence of the disease.
- 1955: Altschul and colleagues made the seminal discovery that high doses of nicotinic acid possess lipid-lowering properties, marking its entry into cardiovascular medicine as the oldest known lipid-lowering drug.

The development of nicotinic acid esters followed, driven by the need to create derivatives with altered properties, such as increased lipophilicity for topical application. Esters like methyl, benzyl, and propyl nicotinate were synthesized and found to be effective rubefacients, causing localized vasodilation and erythema, making them useful in topical preparations for muscle and joint pain.

Synthesis and Experimental Protocols

The primary method for synthesizing simple nicotinic acid esters is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. More reactive derivatives of nicotinic acid can be used for more complex esters.

Experimental Protocol 1: Acid-Catalyzed Esterification of Nicotinic Acid (Methyl Nicotinate)

This protocol describes the synthesis of methyl nicotinate, a widely used nicotinic acid ester.

Principle: Nicotinic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The excess alcohol serves as both reactant and solvent, driving the equilibrium towards the ester product.

Methodology:

- **Reaction Setup:** To a round-bottom flask, add nicotinic acid and an excess of methanol.

- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
- **Reflux:** Heat the mixture to reflux for several hours (e.g., 13 hours) to allow the reaction to proceed to completion.
- **Neutralization:** After cooling, carefully neutralize the reaction mixture with a weak base, such as a 10% sodium bicarbonate solution, until effervescence ceases.
- **Extraction:** Extract the aqueous mixture with an organic solvent (e.g., chloroform or diethyl ether).
- **Purification:** Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
- **Analysis:** Confirm the structure and purity of the final product using techniques like NMR and Mass Spectrometry.

Caption: Workflow for the synthesis of nicotinic acid esters.

Experimental Protocol 2: Animal Model of Nicotinic Acid-Induced Vasodilation

This protocol is based on a model developed to study the vasodilatory effects of nicotinic acid in rats.

Principle: The vasodilatory response to nicotinic acid is measured by monitoring the change in skin temperature, which reflects increased cutaneous blood flow. This model allows for the investigation of pharmacological agents that may enhance or inhibit this effect.

Methodology:

- **Animal Subjects:** Male Sprague-Dawley rats are used. They are housed under standard conditions with a controlled light-dark cycle and access to food and water ad libitum.

- **Temperature Monitoring:** A temperature probe is attached to a shaved area of the rat's back to record skin temperature. Baseline temperature is recorded for a set period before any injections.
- **Drug Administration:**
 - Test compounds (e.g., inhibitors like acetylsalicylic acid or haloperidol) or a vehicle control are administered intraperitoneally (i.p.).
 - After a predetermined time (e.g., 30 minutes), nicotinic acid (e.g., 30 mg/kg) or saline is administered (i.p.).
- **Data Collection:** Skin temperature is continuously monitored and recorded for a period following the nicotinic acid injection (e.g., 60-90 minutes).
- **Data Analysis:** The change in skin temperature from baseline is calculated for each group. Statistical analysis (e.g., ANOVA) is used to determine if the test compounds significantly alter the vasodilatory response to nicotinic acid compared to the control group.

Quantitative Data Summary

The synthesis and biological evaluation of nicotinic acid esters have generated significant quantitative data. The tables below summarize key findings from various studies.

Table 1: Physicochemical and Yield Data for Selected Nicotinic Acid Esters

Ester Name	Synthesis Method	Yield (%)	Melting Point (°C)	Reference
Methyl Nicotinate	H ₂ SO ₄ -catalyzed esterification	23.39%	40-42	
Oestrone-3-nicotinate	Esterification with nicotinoyl chloride	~85%	198-200	
Testosterone-17-nicotinate	Esterification with nicotinoyl chloride	~90%	187-188	
Oestradiol-3,17-bis-nicotinate	Esterification with nicotinoyl chloride	~88%	150-152	

Table 2: Effect of Nicotinic Acid Treatment on Lipid Profiles in Clinical Studies

Parameter	Treatment Group	Change from Baseline	p-value	Reference
Carotid Wall Area (mm ²)	Nicotinic Acid (2 g/day)	-1.1 ± 2.6	0.03	
Placebo	+1.2 ± 3.0			
HDL-Cholesterol	Nicotinic Acid (2 g/day)	+23%	<0.05	
LDL-Cholesterol	Nicotinic Acid (2 g/day)	-19%	<0.05	
Triglycerides	Nicotinic Acid (2 g/day)	-20%	<0.05	
Total Cholesterol (mg/dl)	Nicotinic Acid (Diabetic Rats)	-28.6%	<0.05	
HDL-Cholesterol (mg/dl)	Nicotinic Acid (Diabetic Rats)	+161.6%	<0.05	

Mechanisms of Action and Signaling Pathways

Nicotinic acid and its esters exert their effects through multiple pathways, most notably impacting lipid metabolism and vascular tone. The discovery of the G protein-coupled receptor GPR109A (also known as HCA₂) was a major breakthrough in understanding these mechanisms.

Vasodilation (Flushing) Pathway

The most common side effect of high-dose nicotinic acid is cutaneous vasodilation, or flushing. This is a receptor-mediated process primarily occurring in the skin.

Mechanism:

- Nicotinic acid binds to the GPR109A receptor on epidermal Langerhans cells.

- This binding activates a G-protein signaling cascade that stimulates phospholipase A₂, leading to the release of arachidonic acid.
- Arachidonic acid is converted by cyclooxygenase (COX-1 and COX-2) enzymes into prostaglandins, primarily Prostaglandin D₂ (PGD₂) and Prostaglandin E₂ (PGE₂).
- These prostaglandins are released and diffuse to nearby dermal capillaries.
- PGD₂ and PGE₂ bind to their respective receptors (DP1, EP2, EP4) on vascular smooth muscle cells, causing relaxation and vasodilation, which results in the characteristic flushing and warmth.

Caption: Nicotinic acid-induced vasodilation signaling pathway.

Antilipolytic and Lipid-Lowering Pathway

The therapeutic effects of nicotinic acid on cholesterol and triglycerides are initiated by its action on adipocytes (fat cells).

Mechanism:

- In adipocytes, nicotinic acid binds to the GPR109A receptor.
- This activates an inhibitory G-protein (G_i), which inhibits the enzyme adenylyl cyclase.
- Inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic AMP (cAMP).
- Reduced cAMP levels decrease the activity of Protein Kinase A (PKA).
- This leads to the dephosphorylation and inactivation of hormone-sensitive lipase (HSL), the key enzyme responsible for breaking down stored triglycerides into free fatty acids (lipolysis).
- The resulting decrease in the release of free fatty acids from adipose tissue reduces their flux to the liver.
- With less substrate (free fatty acids) available, the liver's synthesis of triglycerides and, consequently, the production and secretion of Very-Low-Density Lipoprotein (VLDL) are reduced.

- Since Low-Density Lipoprotein (LDL) is a metabolic byproduct of VLDL, LDL levels also decrease.

Caption: Antilipolytic mechanism of nicotinic acid.

Conclusion and Future Directions

From its origins as a synthetic curiosity to its vital role as a vitamin and a cornerstone of lipid therapy, nicotinic acid has had a remarkable scientific journey. The development of nicotinic acid esters has enabled modulation of its delivery and effects, particularly in topical applications. While the clinical use of high-dose nicotinic acid has been challenged by side effects and mixed results in recent large-scale trials, its unique ability to raise HDL cholesterol continues to make it a subject of intense research. Future work will likely focus on developing more selective GPR109A agonists that can separate the therapeutic lipid-modifying effects from the prostaglandin-mediated flushing, and on further exploring the complex, receptor-independent mechanisms that may contribute to its broad range of biological activities.

- To cite this document: BenchChem. [Discovery and history of nicotinic acid esters]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101549#discovery-and-history-of-nicotinic-acid-esters]

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